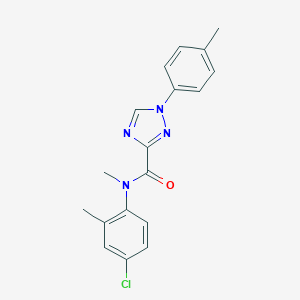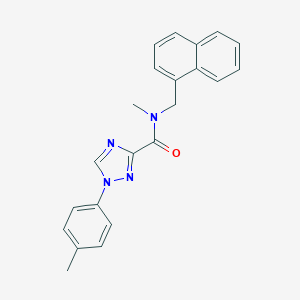![molecular formula C16H11ClO3 B279000 3-[3-(2-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B279000.png)
3-[3-(2-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(2-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as CLA-BSA, which is a derivative of bovine serum albumin (BSA) that has been modified with the addition of 2-chlorophenylacryloyl group.
作用机制
The mechanism of action of CLA-BSA is based on its ability to bind to specific receptors and proteins. The 2-chlorophenylacryloyl group in CLA-BSA binds to specific receptors or proteins on the surface of cells, allowing for targeted drug delivery or imaging. The binding of CLA-BSA to specific receptors or proteins can also trigger downstream signaling pathways, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
CLA-BSA has been shown to have various biochemical and physiological effects, depending on the specific application. In drug delivery, CLA-BSA can enhance the bioavailability and efficacy of drugs by targeting specific cells or tissues. In imaging studies, CLA-BSA can enhance the contrast and specificity of imaging agents. CLA-BSA has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the main advantages of CLA-BSA is its ability to target specific cells or tissues, leading to enhanced efficacy and specificity in drug delivery or imaging studies. CLA-BSA is also relatively easy to synthesize and purify. However, there are some limitations to using CLA-BSA in lab experiments. One limitation is the potential for nonspecific binding to other proteins or receptors, leading to false positives or off-target effects. Another limitation is the potential for immunogenicity or toxicity, which can limit its clinical applications.
未来方向
There are several future directions for research on CLA-BSA. One direction is to optimize the synthesis and purification methods to improve the yield and purity of the product. Another direction is to investigate the potential for CLA-BSA in targeted drug delivery for various diseases, including cancer, Alzheimer's disease, and autoimmune disorders. Further research is also needed to investigate the potential for CLA-BSA in imaging and diagnostics. Finally, more studies are needed to investigate the safety and toxicity of CLA-BSA in preclinical and clinical settings.
合成方法
The synthesis of CLA-BSA involves the modification of BSA with the addition of 2-chlorophenylacryloyl group. This modification can be achieved through the reaction of BSA with 2-chlorophenylacryloyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at room temperature. The resulting product is purified using dialysis or gel filtration chromatography.
科学研究应用
CLA-BSA has been used in various scientific research applications, including drug delivery, imaging, and diagnostics. Due to its ability to bind to specific receptors and proteins, CLA-BSA can be used as a targeted drug delivery system. It has also been used in imaging studies to visualize specific cells or tissues. CLA-BSA has been used as a diagnostic tool for the detection of diseases such as cancer and Alzheimer's disease.
属性
产品名称 |
3-[3-(2-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one |
|---|---|
分子式 |
C16H11ClO3 |
分子量 |
286.71 g/mol |
IUPAC 名称 |
3-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C16H11ClO3/c17-13-7-3-1-5-11(13)9-10-14(18)12-6-2-4-8-15(19)16(12)20/h1-10H,(H,19,20)/b10-9+ |
InChI 键 |
SQKUATVLPMTXAZ-MDZDMXLPSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=C(C(=O)C=CC=C2)O)Cl |
SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278917.png)







![N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278934.png)



![N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278939.png)
